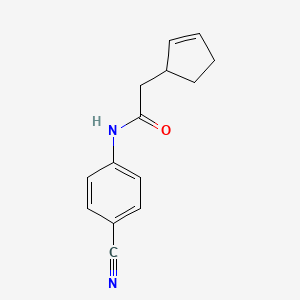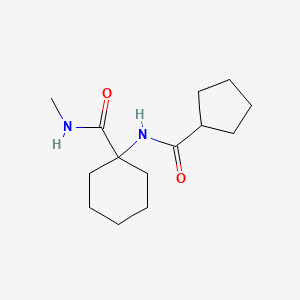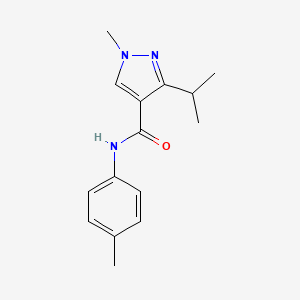
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, also known as CPAA, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopentenone family, which is known for its unique chemical properties and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Specifically, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the NF-kB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune responses, and the protection against oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have anti-inflammatory and antioxidant effects, potentially making it useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is relatively easy to synthesize and purify, making it a useful tool in a variety of experiments. However, one limitation of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of new cancer therapies based on the inhibition of cell proliferation by N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. Additionally, research on the potential neuroprotective effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new treatments for neurodegenerative diseases. Finally, further research on the immune-modulating effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new immunotherapies.
Méthodes De Synthèse
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzaldehyde with cyclopentenone in the presence of a catalyst. This reaction results in the formation of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, which can then be purified using a variety of techniques, such as column chromatography.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells, potentially making it a useful tool in the development of new cancer therapies. In neurology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential to protect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to modulate the immune response, potentially making it a useful tool in the development of new immunotherapies.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-12-5-7-13(8-6-12)16-14(17)9-11-3-1-2-4-11/h1,3,5-8,11H,2,4,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLBUEKVSTWEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)






